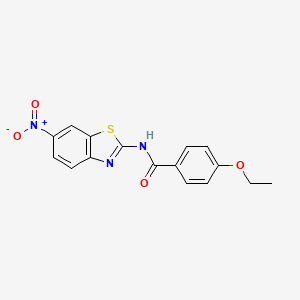
4-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, commonly referred to as EBNB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
科学的研究の応用
EBNB has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that EBNB has anti-cancer properties and can induce cell death in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells.
作用機序
EBNB works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects:
EBNB has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. In addition, EBNB has been found to have anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using EBNB in lab experiments is its specificity for cancer cells. EBNB has been found to selectively induce cell death in cancer cells while leaving healthy cells unharmed. However, one limitation of using EBNB in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of EBNB.
将来の方向性
There are a number of future directions for research involving EBNB. One area of interest is the development of EBNB analogs with improved anti-cancer properties. Another area of interest is the use of EBNB in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further studies are needed to determine the safety and toxicity of EBNB in vivo.
合成法
EBNB can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 2-nitrobenzaldehyde to form 6-nitro-1,3-benzothiazole-2-amine. The resulting compound is then reacted with ethyl 4-bromobenzoate to produce EBNB.
特性
IUPAC Name |
4-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-2-23-12-6-3-10(4-7-12)15(20)18-16-17-13-8-5-11(19(21)22)9-14(13)24-16/h3-9H,2H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKVNUVCSIOILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

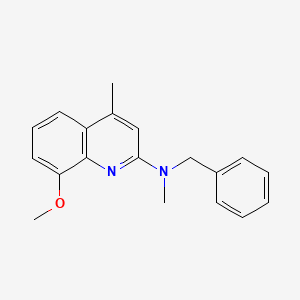
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)
![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)
![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)
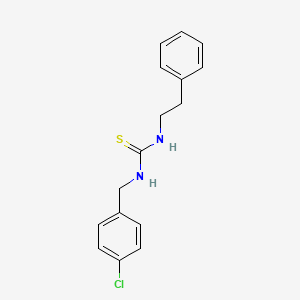

![N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)
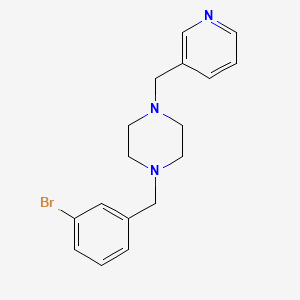


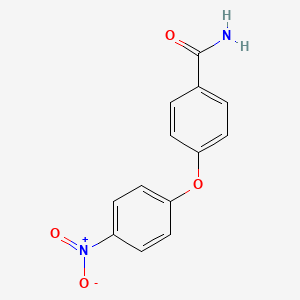

![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)